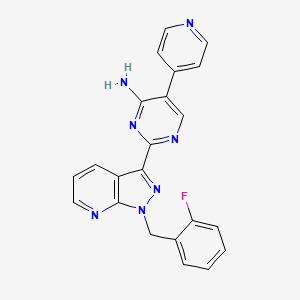

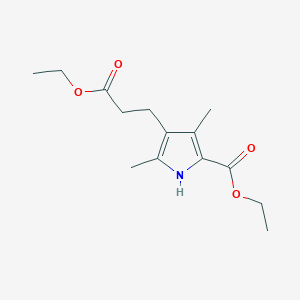

Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate

描述

Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate, also known as E2M5EC3P, is an organometallic compound with a wide range of applications in scientific research. Its unique properties make it an ideal choice for laboratory experiments and research studies. This compound is used in a variety of areas, including drug discovery, biochemistry, and organic synthesis.

科学研究应用

Organic Synthesis

This compound is used in organic synthesis, particularly in the condensation of ethyl pyruvate and lactic acid . The structure of the compound is determined by NMR methods and x-ray diffraction .

Intermediate in Drug Synthesis

The compound is an intermediate in the synthesis of the anticancer drug Sunitinib . Sunitinib is a multi-targeted receptor tyrosine kinase inhibitor that is used to treat certain types of cancer.

Fluorescent Signal Reporter

The compound derived from fluorescein hydrazide and a substituted pyrrole-2-aldehyde, namely ethyl 2,4-dimethyl-5-formylpyrrole-3-carboxylate, is used as a fluorescent signal reporter . Fluorescein has been widely employed as a fluorescent signal reporter of chemosensors because of its excellent photophysical properties .

Biological Activity

Some fluorescein hydrazones from substituted benzaldehyde have exhibited considerable biological activity as non-intercalative topoisomerase catalytic inhibitors . This suggests potential applications of the compound in biological research and drug development.

Cellulose Derivative Synthesis

The compound is used in the synthesis of cellulose derivatives . The aminolysis yields the (3-ethoxy-3-oxopropyl)(N-Boc-2-aminoethyl)cellulose carbamate with a DS β-alanine ester of 0.88 and a DS Boc-EDA of 0.95 .

pH-Sensitive Charges

The compound is used in the synthesis of a promising cellulose-based polyzwitterion with pH-sensitive charges . This has potential applications in the field of nanotechnology, water treatment, protein separation, desalination, binding of metal ions, and the oil industry .

作用机制

Target of Action

It is derived from fluorescein hydrazide and a substituted pyrrole-2-aldehyde . It’s also an intermediate of the anticancer drug Sunitinib , suggesting that it may interact with similar targets, such as tyrosine kinases.

Mode of Action

Given its structural similarity to sunitinib, it may inhibit the activity of multiple tyrosine kinases, thereby blocking signal transduction pathways and inhibiting cell proliferation .

Biochemical Pathways

If it acts similarly to sunitinib, it could affect pathways related to cell growth and angiogenesis by inhibiting tyrosine kinases .

Pharmacokinetics

It’s known that the compound is slightly soluble in water , which could impact its absorption and distribution in the body.

Result of Action

If it acts similarly to sunitinib, it could inhibit cell proliferation and angiogenesis .

Action Environment

It’s known that the compound was obtained by slow evaporation of a methanol solution at room temperature , suggesting that its stability could be influenced by temperature and solvent conditions.

属性

IUPAC Name |

ethyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21NO4/c1-5-18-12(16)8-7-11-9(3)13(15-10(11)4)14(17)19-6-2/h15H,5-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZYNJVGCLOFPWFZ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CCC1=C(NC(=C1C)C(=O)OCC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21NO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10303190 | |

| Record name | Ethyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

267.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Ethyl 2,4-dimethyl-5-(ethoxycarbonyl)-3-pyrrolepropionate | |

CAS RN |

54278-10-3 | |

| Record name | Ethyl 5-(ethoxycarbonyl)-2,4-dimethyl-1H-pyrrole-3-propanoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=54278-10-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 157290 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0054278103 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 54278-10-3 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=157290 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Ethyl 4-(3-ethoxy-3-oxopropyl)-3,5-dimethyl-1H-pyrrole-2-carboxylate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10303190 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods I

Procedure details

Synthesis routes and methods II

Procedure details

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[(2-Ethylphenoxy)methyl]oxirane](/img/structure/B1295982.png)